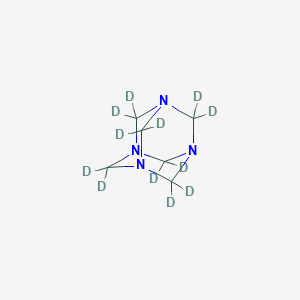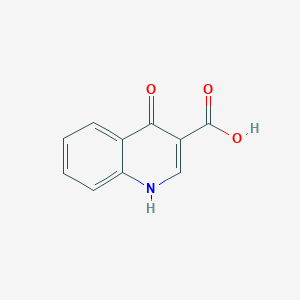
4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione, also known as EPPS, is a heterocyclic organic compound that has gained attention in scientific research due to its unique properties and potential applications. EPPS is a thione derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom. EPPS has a molecular formula of C12H13NOS and a molecular weight of 223.31 g/mol.
Wirkmechanismus
The exact mechanism of action of 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione is not fully understood, but it is believed to act as a metal chelator, binding to metal ions such as copper and zinc. This metal binding activity may be responsible for this compound' neuroprotective effects, as metal ion dysregulation has been implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its metal binding activity, this compound has been shown to increase the solubility of hydrophobic molecules, making it useful for drug delivery applications. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione in lab experiments is its ability to enhance enzyme activity, making it useful for biochemical assays. This compound is also relatively easy to synthesize, with a moderate yield. However, one limitation of using this compound is its potential to interfere with other metal-dependent reactions in cells, which may complicate experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models and clinical trials. Additionally, this compound' ability to enhance enzyme activity may have applications in drug discovery and development. Further studies are needed to explore these potential applications of this compound.
Synthesemethoden
4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione can be synthesized through a multi-step process starting with the reaction of ethyl 2-oxoacetate with phenylhydrazine to form 1-phenyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline. This intermediate is then reacted with elemental sulfur and sodium hydroxide to form this compound. The overall yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione has been studied for its potential applications in various scientific fields, including neuroscience, biochemistry, and pharmacology. This compound has been shown to have neuroprotective properties, as it can prevent neuronal death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to enhance the activity of enzymes such as β-galactosidase and alkaline phosphatase, making it useful for biochemical assays.
Eigenschaften
CAS-Nummer |
141694-14-6 |
|---|---|
Molekularformel |
C12H13NOS |
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
3-ethoxy-1-phenyl-2H-pyrrole-5-thione |
InChI |
InChI=1S/C12H13NOS/c1-2-14-11-8-12(15)13(9-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
InChI-Schlüssel |
WQOHTSAQWWNHAI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=S)N(C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=CC(=S)N(C1)C2=CC=CC=C2 |
Synonyme |
2H-Pyrrole-2-thione,4-ethoxy-1,5-dihydro-1-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)






![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)


![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)
